molecular formula C14H14N4O2S B12264201 N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12264201
M. Wt: 302.35 g/mol
InChI Key: ZJAUXQXSLUKIAT-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that features a thiazole ring, a pyrano-pyridazine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrano-pyridazine core can be constructed through cyclization reactions involving appropriate diketones and hydrazine derivatives. The final step involves the coupling of the thiazole and pyrano-pyridazine intermediates under suitable conditions to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrano-pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and pyrano-pyridazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrano-pyridazine core can also interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its combination of a thiazole ring and a pyrano-pyridazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C14H14N4O2S/c19-13(16-14-15-12(7-21-14)8-1-2-8)11-5-9-6-20-4-3-10(9)17-18-11/h5,7-8H,1-4,6H2,(H,15,16,19)

InChI Key

ZJAUXQXSLUKIAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3=NN=C4CCOCC4=C3

Origin of Product

United States

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